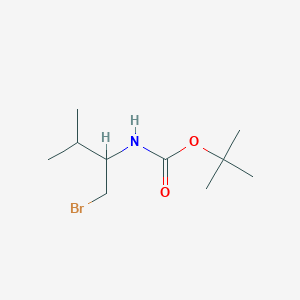

![molecular formula C13H16BrNO4 B2411130 (2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid CAS No. 1228570-47-5](/img/structure/B2411130.png)

(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

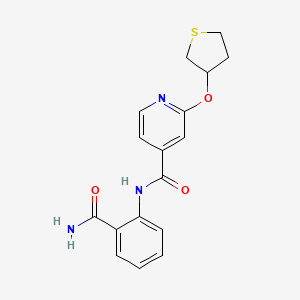

“(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid” is a chemical compound that exhibits a broad range of pharmacological activities associated with degradation/inhibition of target protein .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications

Synthesis of Novel Amino Acids : This compound is used in the synthesis of new Cα-tetrasubstituted α-amino acids, which have applications in peptide and protein engineering. These synthesized amino acids are characterized using techniques like NMR, MS, elemental analysis, and X-ray (Grauer & König, 2009).

Photocatalytic Applications : Another application is in the field of photocatalytic degradation, particularly in the transformation of pharmaceutical agents using titanium dioxide as a photocatalyst. This includes kinetic studies, identification of intermediate compounds, and toxicity evaluation (Sakkas et al., 2007).

Chemical Synthesis : It is also involved in the chemical synthesis of various compounds. For instance, its condensate forms are used in chemical reactions to create specific thioesters under optimal conditions, indicating its role in complex organic syntheses (Wang Yu-huan, 2009).

Hydrogelator Applications : In the development of non-toxic hydrogelators, derivatives of this compound are studied for their potential in drug delivery, particularly in entrapping and releasing Vitamin B12 and anticancer drugs (Guchhait et al., 2021).

Metabolic Pathways Studies : This chemical is used in studying metabolic pathways in various species, helping in understanding the metabolic transformation and possible toxic effects of certain drugs (Carmo et al., 2005).

Nucleophilic Reactions : It plays a role in studies related to nucleophilic reactions, such as in synthesizing nonnatural amino acids with basic or heterocyclic side chains (Ciapetti et al., 1998).

Study of Elimination Reactions : This compound is significant in understanding the stereochemistry of base-catalyzed 1,2-elimination reactions, which are pivotal in organic synthesis (Mohrig et al., 2007).

properties

IUPAC Name |

(2R)-2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPMULXPVQWEJG-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide](/img/structure/B2411050.png)

![2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411054.png)

![2-benzylsulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2411055.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2411057.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2411058.png)

![4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2411059.png)

![N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide](/img/structure/B2411065.png)

![N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2411067.png)